SMANCS refers to a conjugate of the antitumor protein neocarzinostatin with a styrene-maleic acid copolymer. This compound was developed to improve the delivery and efficacy of cancer treatments by enhancing the solubility, stability, and bioavailability of the active pharmaceutical ingredient. The formulation is notable for its ability to selectively accumulate in tumor tissues, leveraging the enhanced permeability and retention (EPR) effect, which is a phenomenon where macromolecules preferentially accumulate in tumor sites due to their leaky vasculature.
The development of SMANCS is attributed to research conducted by Hiroshi Maeda and colleagues, who explored the potential of polymer-drug conjugates in cancer therapy. The original studies highlighted the advantages of using styrene-maleic acid copolymers as carriers for antitumor agents, demonstrating significant improvements in therapeutic outcomes compared to traditional methods .
SMANCS is classified as a macromolecular drug and a polymer-drug conjugate. It combines a biopharmaceutical protein (neocarzinostatin) with a synthetic polymer (styrene-maleic acid), which enhances its pharmacokinetic properties and therapeutic index.
The synthesis of SMANCS involves several key steps:
SMANCS consists of a core neocarzinostatin protein linked to two chains of styrene-maleic acid copolymer. The structural integrity is crucial for its function as it influences both solubility and biological activity.
SMANCS undergoes several chemical reactions relevant to its function:
The mechanism by which SMANCS exerts its antitumor effects involves:
SMANCS has been primarily developed for applications in cancer therapy. Its unique properties allow it to be utilized in:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: